molecular formula C39H77O8P B101644 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate CAS No. 17966-25-5

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate

Cat. No.: B101644
CAS No.: 17966-25-5
M. Wt: 705 g/mol
InChI Key: YFWHNAWEOZTIPI-UHFFFAOYSA-N
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Description

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is a complex organic compound with the molecular formula C39H77O8P and a molecular weight of 704.997641. This compound is known for its unique structure, which includes a phosphonooxy group attached to a methylene bridge, linking two stearate chains. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate typically involves the esterification of stearic acid with a phosphonooxy-methylated ethane-1,2-diol. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in phospholipid metabolism studies.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate involves its interaction with various molecular targets. The phosphonooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems. The stearate chains contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with lipid membranes .

Comparison with Similar Compounds

  • 1-[(Phosphonooxy)methyl]ethane-1,2-diyl dilaurate
  • 1-[(Phosphonooxy)methyl]ethane-1,2-diyl dipalmitate

Comparison: 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is unique due to its longer stearate chains, which confer distinct hydrophobic properties compared to its shorter-chain analogs. This difference in chain length affects the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications where longer hydrophobic chains are advantageous .

Properties

IUPAC Name

(2-octadecanoyloxy-3-phosphonooxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHNAWEOZTIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H77O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939250
Record name 3-(Phosphonooxy)propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17966-25-5
Record name Distearoylphosphatidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17966-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Phosphonooxy)methyl)ethane-1,2-diyl distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Phosphonooxy)propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(phosphonooxy)methyl]ethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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